N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure This compound features a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a cyclohex-1-en-1-yl ethyl group, all linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group and the cyclohex-1-en-1-yl ethyl group. These groups are then coupled using oxalamide chemistry. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it useful in studying biological systems or as a potential bioactive molecule.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: Its unique properties may find applications in materials science or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The hydroxypropyl group could be involved in hydrogen bonding, while the benzo[d][1,3]dioxol-5-yl group might interact with aromatic amino acids in proteins.
Comparison with Similar Compounds
N1-(3-(benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine
1-(benzo[d][1,3]dioxol-5-yl)ethanol
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility set it apart from similar compounds.
Properties
IUPAC Name |
N'-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c23-16(15-6-7-17-18(12-15)27-13-26-17)9-11-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,12,16,23H,1-3,5,8-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIZPNBWNACBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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